3H-Pyrazolo[4,3-B]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132643-73-3 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3,6H,7H2 |
InChI Key |
RZLALESOSDBMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(N=N2)N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3h Pyrazolo 4,3 B Pyridin 3 Amine and Its Derivatives
Strategies for Ring Annulation and Cyclization
The construction of the pyrazolo[4,3-b]pyridine core primarily relies on annulation, a process where a new ring is fused onto a pre-existing molecular structure. scripps.edu The two principal strategies involve either forming the pyridine (B92270) ring onto an existing pyrazole (B372694) moiety or, alternatively, constructing the pyrazole ring onto a pyridine precursor. nih.govresearchgate.netcdnsciencepub.com
A prevalent and versatile route to pyrazolo[4,3-b]pyridines involves using a pre-formed pyrazole, typically a 5-aminopyrazole derivative, as the foundational building block. The pyridine ring is then constructed upon this pyrazole core through various cyclization reactions. nih.govresearchgate.net This approach leverages the nucleophilic character of the 5-aminopyrazole.
Cyclocondensation reactions are a cornerstone for synthesizing pyrazolo[4,3-b]pyridines from 5-aminopyrazole precursors. beilstein-journals.orgnih.gov These reactions typically involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com The reaction mechanism proceeds through the formation of an enamine intermediate by reaction of the 5-amino group with one of the carbonyls, followed by cyclization and dehydration to form the pyridine ring.
When a non-symmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two different regioisomers. mdpi.com The regioselectivity is dictated by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group is more electrophilic. Consequently, the initial nucleophilic attack occurs at this site, and upon cyclization, the CF₃ group is ultimately located at the 4-position of the pyrazolo[3,4-b]pyridine ring. mdpi.com
Another cyclocondensation strategy involves the reaction of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids (or their precursors, pyruvic acid and aromatic aldehydes). Depending on the reaction conditions, these multicomponent reactions can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids as the major products. researchgate.net
The reaction between 5-aminopyrazoles and 1,3-bielectrophilic agents is a widely employed and efficient method for constructing the fused pyridine ring. beilstein-journals.orgnih.govresearchgate.net In this context, the 5-aminopyrazole derivative acts as a binucleophile, with both the exocyclic amino group and a ring nitrogen atom participating in the reaction to form the bicyclic system. nih.gov
A diverse range of 1,3-bielectrophiles can be utilized, leading to a variety of substituted pyrazolo[4,3-b]pyridines. Common examples of these bielectrophiles include:
α,β-Unsaturated Ketones : Three novel pyrazolo[3,4-b]pyridines were synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones using zirconium(IV) chloride (ZrCl₄) as a catalyst. mdpi.com
Substituted α,β-Unsaturated Nitriles : These compounds react with 5-aminopyrazoles to yield 6-amino-5-cyanopyrazolo[3,4-b]pyridines. tandfonline.com
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones : These fluorinated bielectrophiles react with 5-aminopyrazoles to produce the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, demonstrating the reactivity of aminopyrazoles with such electrophiles. beilstein-journals.org
The table below illustrates the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-pyrazole and various α,β-unsaturated ketones. mdpi.com
| R Group of Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-(N,N-dimethylamino)-phenyl- | ZrCl₄ | DMF/EtOH | 95 | 16 | 5a | 28 |
| 9-anthryl- | ZrCl₄ | DMF/EtOH | 95 | 16 | 5b | 13 |
| 1-pyrenyl- | ZrCl₄ | DMF/EtOH | 95 | 16 | 5c | 20 |
One-pot, multi-component reactions represent a highly efficient strategy for the synthesis of pyrazolo[4,3-b]pyridines, as they allow for the rapid assembly of complex molecules from simple precursors in a single step. beilstein-journals.orgnih.gov These reactions enhance synthetic efficiency by minimizing purification steps and reducing waste.
A prominent example is the three-component reaction of an aromatic aldehyde, malononitrile, and a 5-aminopyrazole derivative. tandfonline.comresearchgate.net This condensation can be performed in environmentally benign aqueous media using a surfactant like sodium 1-dodecanesulfonate (SDS) as a catalyst to produce 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines in good yields. tandfonline.com Another variation employs L-proline as a catalyst in ethanol (B145695) for the reaction between a 5-aminopyrazole, an arylaldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine. beilstein-journals.org
The table below summarizes the synthesis of various 6-amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridines via a one-pot, three-component reaction. tandfonline.com
| Aromatic Aldehyde (R) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| C₆H₅ | SDS | Water | 90 | 10 | 92 |
| 4-CH₃C₆H₄ | SDS | Water | 90 | 12 | 90 |
| 4-OCH₃C₆H₄ | SDS | Water | 90 | 12 | 89 |
| 4-ClC₆H₄ | SDS | Water | 90 | 15 | 93 |
| 4-NO₂C₆H₄ | SDS | Water | 90 | 20 | 85 |
| 3-NO₂C₆H₄ | SDS | Water | 90 | 25 | 86 |
Another notable three-component reaction involves the condensation of 5-aminopyrazoles, isatin, and cyclic β-diketones, which regioselectively yields complex pyrazolo[3,4-b]pyridine-spiroindolinone structures. beilstein-journals.org
An alternative, though less frequently reported, synthetic strategy involves the annulation of a pyrazole ring onto a functionalized pyridine core. nih.govresearchgate.net This "pyridine-first" approach is valuable for accessing specific substitution patterns that may be difficult to obtain through the "pyrazole-first" methods.
This method involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized pyridine to construct the fused pyrazole ring. nih.govcdnsciencepub.com A highly effective modern approach starts with readily available 2-chloro-3-nitropyridines. nih.govresearchgate.netresearchgate.net The synthesis proceeds through a sequence involving a nucleophilic aromatic substitution (SNAr) of the chloro group, followed by a modified Japp–Klingemann reaction. This sequence efficiently combines azo-coupling, deacylation, and the final pyrazole ring annulation into a one-pot procedure, offering operational simplicity and good yields. nih.govresearchgate.net
The table below presents examples of pyrazolo[4,3-b]pyridine derivatives synthesized from functionalized pyridines. nih.gov
| Starting Pyridine | Hydrazine Source (via Diazonium Salt) | Reagents | Product | Yield (%) |
| Ethyl 2-((3-nitropyridin-2-yl)oxy)acetate | 2-Cyanoaniline | 1. TsONH₂, NaNO₂, AcOH; 2. DBU, Pyrrolidine | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 |
| Ethyl 2-((5-(trifluoromethyl)pyridin-2-yl)amino)acetate | 4-Fluorophenylaniline | 1. TsONH₂, NaNO₂, AcOH; 2. DBU, Pyrrolidine | Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 71 |
| Methyl 2-((3-nitro-2-pyridinyl)sulfanyl)acetate | Methyl 2-aminobenzoate | 1. TsONH₂, NaNO₂, AcOH; 2. DBU, Pyrrolidine | 3-Ethyl 6-methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | 73 |
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety
Advanced Synthetic Transformations and Functionalization
The core structure of pyrazolopyridine, an important pharmacophore, serves as a template for extensive chemical modification. Advanced transformations allow for the introduction of a wide array of functional groups, leading to derivatives with tailored properties. These methods include selective substitution, derivatization of the exocyclic amine, and the formation of new fused ring systems.
Introduction of Varied Substituents at Key Positions (N1, C3, C4, C5, C6)
The functionalization of the pyrazolopyridine ring system can be achieved with a high degree of regioselectivity, allowing for the introduction of substituents at specific nitrogen and carbon atoms.
N1-Position: The nitrogen at the N1 position of the pyrazole ring is a common site for substitution. This is often achieved through N-alkylation or N-arylation reactions. For instance, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, the NH of an intermediate can be protected with a para-methoxy benzyl (B1604629) (PMB) group using PMB-Cl. rsc.org A proposed method for synthesizing pyrazolo[4,3-b]pyridines starts from readily available 3-nitropyridines, where various aryl groups can be introduced at the N1 position via reaction with aryldiazonium tosylates. nih.gov
C3-Position: The C3 position can be functionalized using various modern cross-coupling reactions. A convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines has been developed, which serves as a versatile intermediate. researchgate.net This iodo-derivative enables further functionalization through Suzuki, Heck, Stille, and Sonogashira coupling reactions, allowing the introduction of aryl, vinyl, stannyl, and alkynyl groups, respectively. researchgate.net
C4, C5, and C6-Positions: The pyridine part of the scaffold also offers multiple sites for substitution. In one approach, pyrazolo[3,4-b]pyridines are synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, leading to substitution at the C4 and C6 positions. nih.gov Another strategy involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles to yield pyrazolo[3,4-d]pyrimidin-4-amines, a related scaffold, where the aryl group from the nitrile is introduced at the C4 position. asianpubs.org For the pyrazolo[4,3-b]pyridine system, substituents such as trifluoromethyl (CF3) or nitro (NO2) groups have been incorporated at the C6 position. nih.gov
The table below summarizes examples of synthesized pyrazolo[4,3-b]pyridine derivatives with various substituents.
| Compound | Substituent at N1 | Substituent at C3 | Substituent at C6 | Yield (%) | Melting Point (°C) | Ref |
| 5a | 2-cyanophenyl | -COOEt | -NO2 | 85 | 222-224 | nih.gov |
| 5f | 2-chlorophenyl | -COOEt | -NO2 | 72 | 234-235 | nih.gov |
| 5j | 4-bromophenyl | -COOEt | -NO2 | 83 | 208-209 | nih.gov |
| 5k | 3-chloro-4-methylphenyl | -COOEt | -CF3 | 78 | 153-154 | nih.gov |
| 5l | 4-methyl-2-nitrophenyl | -COOEt | -CF3 | 84 | 220-222 | nih.gov |
| 5q | 4-fluorophenyl | -COOEt | -COOMe | 77 | 218-220 | nih.gov |
| 5s | 4-bromophenyl | -COOEt | -COOMe | 84 | 195-196 | nih.gov |
Derivatization via Diazonium Salts
The diazotization of the primary amine at the C3 position of 3-amino-1H-pyrazolo[4,3-b]pyridine provides a reactive diazonium salt intermediate, which is a versatile precursor for introducing a range of functional groups. This classic transformation in amine chemistry has been successfully applied to various heterocyclic systems. acs.orggoogle.com
A key application of this method is the conversion of the amino group into a good leaving group, which can then be substituted by various nucleophiles in Sandmeyer-type reactions. For example, a convenient route to 3-iodo-1H-pyrazolo[3,4-b]pyridines proceeds through the iododediazonation of the corresponding 3-amino derivatives. researchgate.net This reaction typically involves treating the amine with a source of nitrite (B80452), like sodium nitrite, in the presence of an acid, followed by the addition of an iodide salt such as potassium iodide. researchgate.netjst.go.jp The resulting 3-iodo compound is a crucial building block for further diversification via palladium-catalyzed cross-coupling reactions. researchgate.net
The general procedure involves dissolving the 3-amino-pyrazolopyridine in an acid, cooling the solution to 0–5°C, and then adding a solution of sodium nitrite dropwise. jst.go.jp This generates the in-situ diazonium salt, which can then be reacted with a variety of reagents to yield substituted pyrazolopyridines. Although the isolation of pyridine-2-diazonium salts is challenging due to their instability, pyridine-3-diazonium salts, relevant to the [4,3-b] and [3,4-b] systems, are generally more stable and useful as synthetic intermediates. google.com
Formation of Schiff's Bases and Imine Derivatives
The primary amino group of 3H-Pyrazolo[4,3-b]pyridin-3-amine is a key functional handle for the synthesis of imine derivatives, commonly known as Schiff bases. These compounds are typically formed through the condensation reaction between the primary amine and an aldehyde or ketone. nih.govsemanticscholar.org This reaction provides a straightforward method for extending the molecular framework and introducing diverse substituents.
In a representative synthesis, 6-acetyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine was reacted with various aromatic aldehydes in ethanol containing a catalytic amount of glacial acetic acid. The mixture was refluxed to yield the corresponding Schiff base derivatives. jst.go.jp The formation of the imine (azomethine) bond (-N=CH-) is a characteristic feature of these products. jst.go.jpdergipark.org.tr
Schiff bases derived from pyrazolo[3,4-b]pyridines have been synthesized and characterized, demonstrating the viability of this reaction on the pyrazolopyridine core. jst.go.jp The presence of the azomethine group is readily confirmed by spectroscopic methods such as IR and NMR spectroscopy. nih.gov For example, the 1H-NMR spectrum of a synthesized Schiff base showed characteristic singlets for the N=CH proton. jst.go.jp These imine derivatives serve not only as final products but also as crucial intermediates for synthesizing other heterocyclic systems like thiazolidinones and azetidinones. jst.go.jp
Synthesis of Thiazolidinone and Azetidinone Derivatives
Building upon the Schiff bases derived from aminopyrazolopyridines, further heterocyclic rings can be constructed. Thiazolidinones and azetidinones are prominent examples, synthesized through cyclocondensation reactions.
Thiazolidinones: 4-Thiazolidinone derivatives are synthesized by reacting Schiff bases with thioglycolic acid (mercaptoacetic acid). jst.go.jp The reaction involves the cycloaddition of the thiol group across the imine double bond. In a typical procedure, a mixture of the pyrazolopyridine-based Schiff base and thioglycolic acid is refluxed in a solvent like dioxane with a catalytic amount of anhydrous zinc chloride. jst.go.jp This approach has been used to create a variety of pyrazole-thiazolidinone hybrids. nih.govnih.gov
Azetidinones: 2-Azetidinone rings, also known as β-lactam rings, are formed by the reaction of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. jst.go.jp This reaction, a [2+2] cycloaddition, is often carried out in a solvent such as dioxane at low temperatures. The base is required to neutralize the HCl generated during the reaction. jst.go.jp
The synthesis of these fused and appended heterocyclic systems significantly expands the chemical space accessible from the initial 3-amino-pyrazolopyridine scaffold, leading to complex molecules with potential biological applications. jst.go.jpnih.gov
The table below shows examples of thiazolidinone and azetidinone derivatives synthesized from a pyrazolo[3,4-b]pyridine core.
| Compound ID | Derivative Type | R Group on Phenyl Ring | Yield (%) | Melting Point (°C) | Ref |
| 7a | Thiazolidinone | 4-Br | 78 | 192-194 | jst.go.jp |
| 7b | Thiazolidinone | 4-Cl | 83 | 181-183 | jst.go.jp |
| 8a | Azetidinone | 4-Br | 69 | 203-205 | jst.go.jp |
| 8b | Azetidinone | 4-Cl | 73 | 195-197 | jst.go.jp |
Urea (B33335) and Thiourea (B124793) Derivatives
Urea and thiourea derivatives represent another important class of compounds readily accessible from 3-amino-pyrazolopyridines. These are typically synthesized by the reaction of the primary amino group with isocyanates or isothiocyanates, respectively. researchgate.netsci-hub.se This addition reaction provides a robust and high-yielding route to introduce a (thio)carbamoyl moiety, which is a privileged structure in medicinal chemistry. nih.gov
The general synthetic protocol involves reacting the aminopyrazolopyridine with a substituted phenyl isocyanate or phenyl isothiocyanate in a suitable solvent. researchgate.net Sometimes a base, such as 1,4-dimethyl piperazine (B1678402) (DMPZ), is used to facilitate the reaction. researchgate.net This methodology has been applied to various heterocyclic amines to produce a wide range of urea and thiourea derivatives. sci-hub.senih.gov
While direct examples starting from this compound were not predominant in the surveyed literature, the synthesis of urea and thiourea derivatives of other nitrogen-containing heterocycles is well-established. For instance, derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- asianpubs.orgresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine were synthesized by reacting the precursor with various aryl isocyanates and isothiocyanates. sci-hub.seresearchgate.net The structural modification with urea and thiourea functional groups is a common strategy for developing new bioactive compounds. sci-hub.senih.gov
Mannich Reaction Applications in Pyrazolo[4,3-B]pyridine Synthesis
The Mannich reaction is a classical carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. The reaction condenses a compound with an active hydrogen, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. nih.gov While the classical Mannich reaction has limitations, such as the requirement for non-enolizable aldehydes, modern variations have expanded its scope. nih.gov
In the context of pyrazolopyridine synthesis and functionalization, the Mannich reaction could potentially be used to introduce aminomethyl substituents onto the heterocyclic core, provided there is an activated C-H bond. For example, if a position on the pyrazole or pyridine ring is sufficiently nucleophilic, it could attack the Eschenmoser salt or a pre-formed iminium ion to yield a Mannich base.
A modern, three-component radical homo Mannich reaction has been developed for the synthesis of γ-amino-carbonyl compounds from enolizable aldehydes, secondary amines, and thiols under visible light. nih.gov This radical-based approach overcomes the limitations of the ionic mechanism of the classical Mannich reaction. While direct application to the pyrazolopyridine core was not detailed in the provided search results, this type of transformation represents a potential pathway for the advanced functionalization of such heterocyclic systems. The modularity and mild conditions of these newer methods make them attractive for creating complex amine-containing molecules. nih.gov
Regioselective Synthetic Considerations
The synthesis of pyrazolo[3,4-b]pyridines can result in the formation of two regioisomers if the starting materials are unsymmetrical. nih.gov The ratio of these products is determined by the relative electrophilicity of the reacting groups. nih.gov When the electrophilicity is similar, a nearly 1:1 mixture is often produced. However, significant differences in electrophilicity can lead to high regioselectivity, with one isomer being favored by over 80%. nih.gov
A notable example of regioselective synthesis is a TEMPO-mediated [3 + 2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds, which yields multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov This method has been successfully applied to the gram-scale synthesis of a key intermediate for Selpercatinib. nih.gov Mechanistic studies suggest that TEMPO acts as both a Lewis acid and an oxidant in this reaction. nih.gov
Furthermore, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates excellent regioselectivity and functional group tolerance, allowing for the synthesis of halogenated and non-halogenated derivatives by using silver, iodine, or N-bromosuccinimide (NBS) to activate the C≡C bond. nih.gov
Synthesis of Bis-Pyrazolo[3,4-B:4',3'-E]pyridine Derivatives
An efficient method for synthesizing bis-pyrazolo[3,4-b:4',3'-e]pyridines involves the reaction of 5-aminopyrazoles with aromatic aldehydes using ferric chloride (FeCl3) as a catalyst. This approach significantly reduces the reaction temperature from 220–250 °C to 130 °C compared to conventional methods. researchgate.net Many of the resulting products conveniently precipitate directly from the reaction mixture upon cooling. researchgate.net Interestingly, the use of aliphatic and α,β-unsaturated aldehydes in this reaction selectively yields 1H-pyrazolo[3,4-b]pyridine derivatives instead. researchgate.net
Synthesis of 5-Fluoro-1H-Pyrazolo[3,4-B]pyridin-3-amine and its Derivatives
The synthesis of fluorine-containing 1H-pyrazolo[3,4-b]pyridines can be achieved through the condensation of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones in the presence of glacial acetic acid. researchgate.net The structures of the resulting fluorinated pyrazolopyridines have been confirmed using various spectroscopic methods. researchgate.net
Catalytic Approaches in this compound Synthesis
Metal-Catalyzed Reactions (e.g., ZrCl4, FeCl3, Palladium-Catalyzed)
Metal catalysts play a significant role in the synthesis of pyrazolopyridine derivatives, offering efficient and often milder reaction conditions.
Zirconium tetrachloride (ZrCl4) has been effectively used in the synthesis of novel pyrazolo[3,4-b]pyridines. mdpi.com The cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of ZrCl4 provides the desired products. mdpi.com
Ferric chloride (FeCl3) is an inexpensive and efficient catalyst for the synthesis of bis-pyrazolo[3,4-b:4',3'-e]pyridines from 5-aminopyrazoles and aromatic aldehydes. researchgate.net This catalytic method allows for a significant reduction in reaction temperature compared to traditional thermal conditions. researchgate.net FeCl3 has also been utilized in the diastereoselective synthesis of other heterocyclic compounds like piperidines and tetrahydropyrans. nih.gov
Palladium-catalyzed reactions are versatile methods for constructing pyrazolo[3,4-b]pyridines and related fused heterocyclic systems. rsc.org An efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]quinazolines has been developed using a palladium-catalyzed, solvent-free reaction of β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation. rsc.org Palladium catalysts, often in the form of Pd(OAc)2 with a phosphine (B1218219) ligand like PPh3, are crucial for these transformations. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, have been employed to synthesize 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives. researchgate.net
Lewis Acid and Brønsted Acid Catalysis (e.g., Yb(OTf)3, HClO4•SiO2)
Both Lewis and Brønsted acids are effective catalysts in the synthesis of pyrazolopyridine and other heterocyclic structures.
Ytterbium(III) triflate (Yb(OTf)3) has been shown to catalyze the regioselective synthesis of thiochromeno[3,2-e] researchgate.netacs.orgthiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction. rsc.org This Lewis acid catalyst promotes the efficient formation of multiple C-C, C-N, and C-S bonds in a single step under mild conditions. rsc.org Yb(OTf)3 has also been used to catalyze the oxidation of alcohols. organic-chemistry.org
Silica-supported perchloric acid (HClO4•SiO2) is a heterogeneous and recyclable Brønsted acid catalyst that has been successfully used for the synthesis of various heterocyclic compounds. jocpr.comresearchgate.net It has proven effective in the one-pot synthesis of functionalized tetrahydropyrimidine (B8763341) derivatives and tetraazamacrocyclic complexes. jocpr.comresearchgate.net The use of this solid acid catalyst often allows for reactions to proceed at room temperature, significantly reducing reaction times compared to traditional reflux methods. jocpr.com
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in organic synthesis, including ease of catalyst recovery and recyclability, which aligns with the principles of green chemistry. nih.govyoutube.com These catalysts are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.comyoutube.com
A novel, environmentally friendly, silica-based magnetic nanocomposite, Alg@SBA-15/Fe3O4, has been developed as a multifunctional heterogeneous catalyst for the synthesis of pyrazolopyridine derivatives. rsc.orgnih.gov This catalyst, which has both acidic and basic functional groups, demonstrates excellent catalytic performance, enabling the synthesis of pyrazolopyridines in high yields (90–97%) and short reaction times (20–30 minutes) at room temperature. rsc.orgnih.gov The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet. nih.gov
Heteropolyacids (HPAs), known for their strong Brønsted acidity, can be converted into heterogeneous catalysts by immobilization on supports like silica (B1680970) or alumina. researchgate.net These supported HPA catalysts have been used in various organic reactions, including the synthesis of heterocyclic compounds. researchgate.net
The following table summarizes the catalysts and their applications in the synthesis of pyrazolopyridine and related derivatives:
| Catalyst | Reaction Type | Starting Materials | Product | Reference |
| FeCl3 | Cyclocondensation | 5-Aminopyrazoles, Aromatic Aldehydes | Bis-pyrazolo[3,4-b:4',3'-e]pyridines | researchgate.net |
| Pd(OAc)2/PPh3 | Cross-coupling/Cyclization | β-Halovinyl/aryl Aldehydes, Aminopyrazoles | Pyrazolo[3,4-b]pyridines | rsc.org |
| ZrCl4 | Cyclization | 5-Amino-1-phenylpyrazole, α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | mdpi.com |
| Yb(OTf)3 | Pseudo four-component hetero-Diels–Alder | 4-Hydroxydithiocoumarin, Amines, Aldehydes | Thiochromeno[3,2-e] researchgate.netacs.orgthiazin-5(2H)-ones | rsc.org |
| HClO4•SiO2 | Condensation | Ethylenediamine, Glyoxal | Tetraazamacrocyclic complexes | jocpr.com |
| Alg@SBA-15/Fe3O4 | Multicomponent Reaction | Not specified | Pyrazolopyridine derivatives | rsc.orgnih.gov |
Green Chemistry and Sustainable Synthetic Methods
The principles of green chemistry are increasingly being applied to the synthesis of pyrazolopyridine scaffolds, aiming to enhance efficiency while minimizing environmental impact. Key strategies include the use of alternative energy sources like microwave irradiation, the development of one-pot multicomponent reactions, and the application of eco-friendly catalysts and solvents.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various pyrazole and pyrazolopyridine derivatives. For instance, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are structurally related to the target compound, was developed using controlled microwave irradiation. nih.govsunway.edu.my This one-pot reaction utilized easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.govsunway.edu.my The optimized conditions involved heating the reaction mixture at 160°C for 55 minutes, which proved to be selective and general in scope. sunway.edu.my
Similarly, microwave irradiation has been employed in the three-component synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones from 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones in ethanol. researchgate.net This protocol demonstrates good functional group tolerance and provides moderate to good yields. researchgate.net The use of microwave heating is also noted in the synthesis of various bioactive benzo-, pyrido-, and pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, highlighting its efficiency in producing diverse heterocyclic libraries. nih.gov
One-Pot Multicomponent Reactions:
Furthermore, a one-pot, four-component reaction has been designed for the synthesis of novel pyridine derivatives under microwave irradiation, demonstrating the synergy between these two green chemistry principles. nih.gov The development of novel pyrazolo[3,4-b]pyridine derivatives as potential antileukemic agents has also been achieved through one-pot three-component synthesis. nih.gov
Green Catalysts and Solvents:
The choice of catalyst and solvent plays a crucial role in the environmental footprint of a synthetic process. Zirconium(IV) chloride (ZrCl₄) has been identified as a green Lewis acid catalyst for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com Its low toxicity, high availability, low cost, and stability in air and water make it an attractive alternative to more hazardous catalysts. mdpi.com In one study, the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone was successfully catalyzed by ZrCl₄ in a mixture of ethanol and DMF. mdpi.com
The use of water as a solvent is another key aspect of green synthesis. While not specifically detailed for this compound, the synthesis of 1H-pyrazolo[3,4-b]pyridines has been reported in water at 90°C, showcasing the potential for aqueous reaction media in this class of compounds. mdpi.com
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent, where possible, represents a significant step towards greener synthesis. The synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been achieved under solvent-free conditions, offering a significant advantage over conventional refluxing methods by reducing reaction times and eliminating solvent waste. nih.gov
The following table summarizes key findings in the green and sustainable synthesis of pyrazolopyridine derivatives, providing insights into methodologies applicable to the synthesis of this compound and its analogs.
| Green Method | Reactants/Starting Materials | Key Features & Findings | Reference(s) |
| Microwave-Assisted Synthesis | Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | One-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. Reaction at 160°C for 55 min. General and selective method. | nih.govsunway.edu.my |
| Microwave-Assisted Synthesis | 5-Aminopyrazole derivatives, paraformaldehyde, cyclic β-diketones | Three-component synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones in ethanol. Good functional group tolerance. | researchgate.net |
| One-Pot Synthesis | 5-Aminopyrazoles, 4-arylidene-2-phenyloxazol-5(4H)-ones | Solvent-free reaction followed by elimination in t-BuOK/DMSO to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. | beilstein-journals.org |
| Green Catalyst | 5-Amino-1-phenylpyrazole, α,β-unsaturated ketones | ZrCl₄ as a low-toxicity, water-stable Lewis acid catalyst for cyclization. | mdpi.com |
| Solvent-Free Synthesis | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, various reagents | Synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives with reduced reaction times compared to conventional methods. | nih.gov |
Structure Activity Relationship Sar Studies of 3h Pyrazolo 4,3 B Pyridin 3 Amine Analogs
Influence of Substitution Patterns on Biological Efficacy
The biological activity of pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govresearchgate.netmdpi.com These substitutions can modulate the compound's electronic properties, lipophilicity, and steric interactions with biological targets.
In a study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, Suzuki-Miyaura cross-coupling reactions were utilized to introduce various aryl and heteroaryl groups at the 7-position. mdpi.com This allowed for a systematic investigation of how different aromatic systems in this region influence antiproliferative activity against various cancer cell lines. The results indicated that the nature of the aryl group plays a critical role in the observed biological effects. mdpi.com
Table 1: Effect of Aryl Substitution at C4 and C6 on Biological Activity
| Compound | Substitution at C4 | Substitution at C6 | Observed Biological Activity |
| APcK110 | - | 3,5-dimethoxyphenyl | Kit kinase inhibitor mdpi.com |
| Derivative 1 | 4-Aryl | - | Antiviral and anti-inflammatory properties researchgate.net |
| Derivative 2 | - | 6-Aryl | Glycogen synthase kinase-3 (GSK-3) inhibitor researchgate.net |
The amino group, particularly at position 3, is a crucial functional group in many biologically active pyrazole (B372694) derivatives. mdpi.com Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets. nih.gov Modifications of this amino group can lead to significant changes in biological activity. For example, the conversion of the amino group into an amide or other related functionalities can alter the compound's binding affinity and selectivity for specific enzymes or receptors.
The position of the amino group on the pyrazole ring is also a critical factor. Studies have shown that 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles exhibit different pharmacological profiles. mdpi.com This highlights the importance of the amino group's placement in directing the biological effects of the molecule.
The introduction of a carbothioamide side chain has been explored as a strategy to modulate the inhibitory activity of heterocyclic compounds. nih.gov It is hypothesized that this extended side chain can enhance the compound's residence time within the active site of an enzyme. In a study on pyrazolobenzothiazine-based carbothioamides, the addition of this moiety led to the identification of potent inhibitors of monoamine oxidases. nih.gov The nature of the substituents on the carbothioamide tail further influences the inhibitory potency and selectivity. nih.gov
The regioselectivity of reactions used to synthesize substituted pyrazolo[4,3-b]pyridines is a critical consideration that directly impacts the final biological activity. researchgate.net The formation of different regioisomers can lead to compounds with vastly different pharmacological properties. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from nonsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups determines the proportion of the resulting regioisomers. nih.gov This regiochemical outcome is crucial as the spatial arrangement of substituents is a key factor in the molecule's interaction with its biological target.
A comprehensive analysis of substitution patterns in 1H-pyrazolo[3,4-b]pyridines reveals that the type of substituent at positions N1, C3, C4, C5, and C6 significantly influences their biological applications. nih.govresearchgate.net
N1 Position: A significant portion of these compounds have a methyl group at the N1 position, followed by other alkyl or phenyl groups. nih.gov The presence of a substituent at N1 is often a result of the synthetic strategies employed to avoid the formation of regioisomers. nih.gov
C3 Position: The substituents at the C3 position are predominantly hydrogen and methyl groups. nih.gov However, the presence of amino or carbonyl groups at this position, though less common, can be critical for certain biological activities. nih.gov
C4, C5, and C6 Positions: The substitution patterns on the pyridine (B92270) ring are diverse, with 4,6-disubstituted and 5-monosubstituted patterns being the most prevalent. nih.gov The interplay between substituents at these positions and those at N1 and C3 creates a vast chemical space for developing compounds with specific biological profiles. nih.gov
Table 2: Common Substitution Patterns in 1H-Pyrazolo[3,4-b]pyridines and their Relative Abundance
| Position | Common Substituents | Approximate Abundance | Significance |
| N1 | Methyl, Alkyl, Phenyl, Hydrogen | ~32%, ~23%, ~15%, ~20% respectively | Avoids regioisomer formation during synthesis nih.gov |
| C3 | Hydrogen, Methyl | >75% combined | Key for modulating biological activity, though amino and carbonyl groups are also important nih.gov |
| C4, C6 | Various aryl and alkyl groups | 4,6-disubstituted is the most common pattern (46.83%) | Crucial for directing biological efficacy nih.gov |
| C5 | Various substituents | 5-monosubstituted is the second most common pattern (22.04%) | Influences the overall pharmacological profile nih.gov |
Conformational Analysis and Bioactive Conformations
The biological activity of 3H-pyrazolo[4,3-b]pyridin-3-amine analogs is profoundly influenced by their three-dimensional structure and their ability to adopt a specific, low-energy conformation—the bioactive conformation—that allows for optimal binding to their molecular target. Conformational analysis, which explores the spatial arrangement of atoms and the energy associated with different arrangements, is therefore a cornerstone of SAR studies for this class of compounds, particularly in their role as kinase inhibitors.
Research, primarily through X-ray crystallography and molecular docking studies, has revealed that pyrazolopyridine-based inhibitors frequently adopt a characteristic "U-shaped" conformation when bound to the ATP-binding site of various kinases. nih.gov This conformation is critical for positioning key functional groups to engage in essential interactions with the protein.
The pyrazolo[4,3-b]pyridine core typically serves as a hinge-binding motif. The nitrogen atoms of the fused pyrazole ring are adept at forming crucial hydrogen bonds with the backbone amide groups of residues in the kinase hinge region. nih.govnih.gov For instance, in studies of 1-sulfonyl-pyrazolo[4,3-b]pyridines as inhibitors of the c-Met kinase, molecular docking predicted a U-shaped conformation where the scaffold forms key hydrogen bonds with Met1160 in the hinge region. nih.gov
The rigidity of the scaffold and its substituents is a significant factor in determining binding affinity. High conformational freedom, resulting from multiple rotatable single bonds, can be entropically unfavorable for binding. If a molecule can exist in many conformations, the energetic cost of "freezing" it into the single bioactive conformation required for binding is high. One study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors noted that a linked benzene (B151609) ring possessed an "uncomfortable conformation" due to a rotatable bond, which was believed to create additional entropy and hinder the binding between the compound and the protein. nih.gov
Conversely, designing analogs with increased conformational rigidity can lead to enhanced potency. By restricting the number of accessible low-energy conformations, the entropic penalty of binding is reduced. This principle was demonstrated in studies of related pyrazolo[4,3-d]pyrimidine analogs, where introducing conformational constraints, such as adding a methyl group to lock a rotatable bond, significantly enhanced binding affinity and biological activity. nih.gov
The specific isomerism of the pyrazolopyridine core also dictates the precise geometry of the bioactive conformation. While the general principles apply across the family, the spatial orientation of nitrogen atoms and substituent vectors differs between isomers like pyrazolo[4,3-b], pyrazolo[3,4-b], and pyrazolo[4,3-c]pyridines. Crystallographic data of a pyrazolo[4,3-c]pyridine inhibitor bound to its target revealed that the central scaffold lies over key phenylalanine residues, enabling favorable π–π interactions. acs.org The orientation of the pyrazole and pyridine rings was found to be identical between different potent analogs, indicating a conserved binding mode for that specific scaffold. acs.org
The table below summarizes findings from conformational studies on various pyrazolopyridine analogs, illustrating the relationship between their structure, conformation, and activity.
| Compound Scaffold | Target | Observed/Predicted Conformation | Key Interactions & Conformational Features | Resulting Activity | Citation |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met Kinase | U-Shaped | Hydrogen bonding with hinge residue (Met1160); π-π stacking with Tyr1230. | Potent Inhibition | nih.gov |
| Pyrazolo[3,4-b]pyridine | TRKA Kinase | - | Pyrazole acts as H-bond donor/acceptor; Pyridine ring enables π-π stacking with Phe589. | Nanomolar Inhibitory Activity (e.g., C03 IC₅₀ = 56 nM) | nih.govrsc.org |
| Pyrazolo[4,3-c]pyridine | PEX14 | Planar | Central scaffold forms π-π interactions with Phe17 and Phe34. Amide substituent is coplanar with the pyrazole ring. | Disruption of Protein-Protein Interaction | acs.org |
| Pyrazolo[4,3-d]pyrimidine | Tubulin | Conformationally Restricted | N7-methylation restricts C-N bond rotation, reducing the entropic cost of binding. | Significantly Improved Potency | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | - | Two distinct polymorphs (α and β) | Different crystal packing forces lead to distinct molecular conformations (helical vs. zigzag chains). | Conformational Polymorphism | mdpi.com |
Advanced Computational Studies and Molecular Modeling
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 3H-pyrazolo[4,3-b]pyridin-3-amine, might interact with a biological target, typically a protein or enzyme.
Ligand-Enzyme Interactions
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been extensively studied as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and are often implicated in diseases like cancer.
Cyclin-Dependent Kinases (CDK2 and CDK9): The pyrazolo[3,4-b]pyridine core is considered a bioisostere of adenine, a key component of ATP, enabling it to fit into the ATP binding pocket of kinases. mdpi.com Molecular docking studies have shown that derivatives of this scaffold can form key hydrogen bonds and hydrophobic interactions within the active sites of CDK2 and CDK9. mdpi.comresearchgate.net For instance, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to form essential hydrogen bonds, contributing to their inhibitory activity. mdpi.com The pyrazolo portion of the molecule often acts as a hydrogen bond center. nih.gov Some compounds have shown remarkable selectivity, with one derivative being 265-fold more selective for CDK2 over CDK9. mdpi.com
Tropomyosin Receptor Kinases (TRK): In the context of TRK inhibitors, the pyridine (B92270) ring of the pyrazolo[3,4-b]pyridine scaffold is thought to engage in π–π stacking interactions with a phenylalanine residue (Phe589) in the kinase's active site. nih.gov This interaction is a critical component of the binding mode for these inhibitors.
FLT3 Kinase: Docking studies with FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), have revealed that the 3H-pyrazolo group of 3H-pyrazolo[4,3-f]quinoline-based inhibitors interacts with a cysteine residue (Cys694) in the hinge region of the kinase, demonstrating a type I binding mode. nih.gov
Binding Affinity and Modes of Action
Binding affinity refers to the strength of the interaction between a ligand and its target. Molecular docking provides insights into the binding modes that contribute to this affinity.
For pyrazolo[4,3-c]pyridine derivatives targeting the PEX14-PEX5 protein-protein interaction, docking studies have indicated that the central scaffold lies over phenylalanine residues (Phe17 and Phe34), forming favorable π–π interactions. acs.org The phenyl ring of the inhibitor is often buried in a tryptophan pocket, while other parts of the molecule occupy different hydrophobic regions. acs.org The orientation of the pyrazolo[4,3-c]pyridine core has been shown to be consistent across different potent inhibitors, suggesting a conserved binding mode. acs.org
The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against TRKA kinase has been correlated with their binding modes. For example, compound C03, with an IC50 value of 56 nM against TRKA, demonstrates a specific set of interactions within the active site that contribute to its potency. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties.
Prediction of Tautomeric Stability
Pyrazolo[3,4-b]pyridines can exist in two main tautomeric forms: the 1H- and 2H-isomers. mdpi.com DFT calculations can be employed to predict the relative stability of these tautomers, which is crucial as the biological activity can be dependent on the specific tautomeric form present.
Regioselectivity Predictions in Synthetic Reactions
DFT can be used to understand and predict the regioselectivity of chemical reactions. When synthesizing substituted pyrazolo[3,4-b]pyridines, particularly from non-symmetrical starting materials, multiple regioisomers can be formed. mdpi.com DFT calculations can help predict which isomer is more likely to be the major product by evaluating the relative electrophilicity of different reactive sites. mdpi.com For instance, in reactions involving 1,3-dicarbonyl compounds, the regioselectivity depends on the relative reactivity of the two carbonyl groups. mdpi.com Similarly, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, control experiments have confirmed the regioselectivity of the method, leading to the formation of C6 substituted products. mdpi.com
De Novo Design and Scaffold Hopping Strategies
De Novo Design: This computational strategy involves designing a novel molecular structure from scratch that is predicted to have a high affinity for a specific biological target. This approach can be used to generate new pyrazolo[3,4-b]pyridine derivatives with potentially improved properties.
Scaffold Hopping: This technique involves replacing the central core (scaffold) of a known active molecule with a chemically different but structurally similar scaffold, with the aim of discovering new compounds with similar or improved biological activity and better physicochemical properties. nih.gov The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized in scaffold hopping strategies. For instance, it has been used to replace other heterocyclic cores to develop novel TRK inhibitors. nih.gov This approach led to the discovery of compound A01, which, although having weak inhibitory activity on TRKA, served as a starting point for further optimization. nih.gov A shape-based scaffold hopping approach was also used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in inhibitors with improved physicochemical properties. nih.gov
Analytical and Spectroscopic Characterization of 3h Pyrazolo 4,3 B Pyridin 3 Amine Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the characterization of 3H-Pyrazolo[4,3-B]pyridin-3-amine derivatives, offering detailed insights into their electronic and molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazolo[4,3-b]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectra of pyrazolo[4,3-b]pyridine derivatives exhibit characteristic signals that are crucial for structural assignment. For instance, in 1H-pyrazolo[3,4-b]pyridine ester derivatives, the protons on the pyridine (B92270) ring (4-H, 5-H, and 6-H) typically appear as a double doublet in the region of δ 7.13–8.55 ppm. researchgate.net A key singlet corresponding to the 3-H proton is observed around δ 8.01–8.06 ppm. researchgate.net The formation of various derivatives can be confirmed by the appearance of specific proton signals. For example, the synthesis of a 2-methoxy derivative was confirmed by a signal at δ 4.16 ppm for the methoxy (B1213986) protons. nih.gov Similarly, the presence of an NH group in a 2-(phenylamino) derivative was indicated by a strong signal at δ 9.80 ppm. nih.gov In the case of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives, exchangeable NH2 protons present as a singlet at approximately δ 6.45 ppm, while the exchangeable NH proton appears further downfield at δ 11.65 ppm. nih.gov
The formation of the pyrazolo[3,4-b]pyridine ring in certain derivatives is marked by the appearance of singlets for H-3 and H-5 protons at approximately δ 7.26–7.36 ppm and δ 7.89–8.48 ppm, respectively. mdpi.com The position of substituents can also be inferred from the NMR data; a methyl group at C-6, for instance, shows a singlet at around δ 2.79–2.88 ppm. mdpi.com
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. It is particularly useful for differentiating between N-1 and N-2 substituted isomers of pyrazolo[3,4-b]pyridines. researchgate.net The carbon signals of the pyrazole (B372694) ring in 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives are typically found at δ 90.2, 151.3, and 152.2 ppm. nih.gov In other derivatives, the carbon atoms of the pyrazole ring can be identified by their characteristic chemical shifts, which aids in confirming the successful synthesis of the target molecule. researchgate.net For example, the spectrum of one derivative showed 20 distinct signals, consistent with its proposed structure. researchgate.net
Interactive Data Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine ester derivatives | 7.13-8.55 (dd, 4-H, 5-H, 6-H), 8.01-8.06 (s, 3-H) | Differentiates N-1 and N-2 isomers | researchgate.net |
| 2-Methoxy-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 4.16 (s, OCH₃) | Not specified | nih.gov |
| 6-(Naphthalen-2-yl)-2-(phenylamino)-4-(thiophen-2-yl)nicotinonitrile | 9.80 (s, NH) | Not specified | nih.gov |
| 3-Amino-1H-pyrazolo[3,4-b]pyridine derivatives | 6.45 (s, NH₂), 11.65 (s, NH) | 90.2, 151.3, 152.2 (C-pyrazoles) | nih.gov |
| 4-(N,N-dimethylamino)-phenyl substituted pyrazolopyridine (5a) | 7.26 (s, H-3), 8.48 (s, H-5), 2.87 (s, CH₃ at C-6) | Not specified | mdpi.com |
| 9-Anthryl substituted pyrazolopyridine (5b) | 7.28 (s, H-3), 8.39 (s, H-5), 2.79 (s, CH₃ at C-6) | Not specified | mdpi.com |
| 1-Pyrenyl substituted pyrazolopyridine (5c) | 7.36 (s, H-3), 7.89 (s, H-5), 2.88 (s, CH₃ at C-6) | Not specified | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For instance, the formation of an imidazolthione derivative from a carbonyl-containing precursor was confirmed by the disappearance of the carbonyl (C=O) absorption band at ν 1697 cm⁻¹ and the appearance of new bands at ν 3424 cm⁻¹ and ν 1260 cm⁻¹, corresponding to the NH and C=S groups, respectively. nih.gov In the case of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives, the IR spectrum shows characteristic bands for the NH₂ and NH groups in the range of ν 3375–3228 cm⁻¹. nih.gov
The presence of an imino (NH) group and an amidic carbonyl (C=O) group in a pyridofuropyrimidine derivative was confirmed by absorption bands at ν 3419 cm⁻¹ and 1662 cm⁻¹, respectively. nih.gov Similarly, a 2-(phenylamino) derivative exhibited a strong absorption band at ν 3428 cm⁻¹ due to the NH group. nih.gov In pyranodipyrimidine derivatives, the presence of NH and OH groups was indicated by bands at 3125.16, 3040.10 cm⁻¹ (NH) and 3450 cm⁻¹ (OH). nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Compound Example | Reference |
| NH and C=S | 3424 (NH), 1260 (C=S) | Imidazolthione derivative | nih.gov |
| NH₂ and NH | 3375–3228 | 3-Amino-1H-pyrazolo[3,4-b]pyridine derivative | nih.gov |
| NH (imino) and C=O (amidic) | 3419 (NH), 1662 (C=O) | Pyridofuropyrimidine derivative | nih.gov |
| NH | 3428 | 2-(Phenylamino) derivative | nih.gov |
| NH and OH | 3125.16, 3040.10 (NH), 3450 (OH) | Pyranodipyrimidine derivative | nih.gov |
| CN and C=O | 2216 (CN), 1697 (C=O) | 3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. semanticscholar.org For example, the molecular weights of various synthesized pyrazolo[3,4-b]pyridine derivatives have been confirmed by their mass spectra. mdpi.com In the synthesis of novel pyrazolo[3,4-b]pyridines, the mass spectra of the products showed the [M+H]⁺ peak, confirming their molecular weights. mdpi.com
Different ionization techniques can be employed, such as electrospray ionization (ESI), which is suitable for polar and large molecules. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in the study of metal complexes of N-heterocyclic carbenes, collision-induced dissociation (CID) mass spectrometry revealed site-selective C-H bond activation through the loss of specific neutral molecules. acs.org
Chromatographic Purity Assessment (e.g., TLC)
Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.
Thin-layer chromatography (TLC) is a simple and rapid method used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.gov The completion of a reaction is often monitored by TLC, and the purity of the final product can be initially assessed by the presence of a single spot. mdpi.com For example, in the synthesis of novel pyrazolo[3,4-b]pyridines, the reaction was monitored by TLC, and the resulting solid residue was purified by flash column chromatography to afford the target product. mdpi.com The Rf (retention factor) values obtained from TLC are characteristic for a given compound in a specific solvent system and can be used for identification purposes. mdpi.com
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive proof of a molecule's structure. This method has been successfully applied to characterize derivatives of pyrazolo[4,3-b]pyridine.
In one study, the crystal structure of a 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivative was determined by X-ray diffraction, revealing a network of intermolecular interactions involving the phosphoramidate groups. semanticscholar.org Another investigation utilized X-ray diffraction to elucidate the structure of an unexpected N-aryl derivative formed during the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. nih.gov The crystal structures of other pyrazolo[3,4-b]pyridine derivatives have also been determined, providing unequivocal structural confirmation. researchgate.net
Photophysical Characterization (Absorption and Fluorescence Properties for Probes)
The unique electronic properties of the pyrazolo[4,3-b]pyridine scaffold make its derivatives promising candidates for the development of fluorescent probes. Their absorption and emission characteristics are sensitive to the surrounding environment, a property that can be exploited for sensing applications.
Novel pyrazolo[3,4-b]pyridines have been synthesized that exhibit interesting photophysical properties. mdpi.com For example, a dimethylamine (B145610) phenyl-bearing pyrazolopyridine displayed an exceptionally large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. mdpi.com The absorption spectra of these compounds are typically recorded using a UV-Vis spectrophotometer, while fluorescence spectra are measured with a spectrofluorometer. mdpi.com
The fluorescence of some pyrazolo[1,5-a]pyridine (B1195680) derivatives can be modulated by pH. One such probe showed weak fluorescence at pH values above 5.2, but its fluorescence intensity increased dramatically as the pH became more acidic, with a nearly 7-fold enhancement at pH 2.4. nih.gov This change is attributed to a change in the intramolecular charge transfer (ICT) process upon protonation. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be significantly affected by the environment. For instance, a pyrazoloquinoline derivative showed a decrease in quantum yield with increasing solvent polarity. mdpi.com The addition of certain metal ions, such as Zn²⁺, can lead to a significant enhancement of fluorescence, making these compounds useful as fluorescent sensors. mdpi.com
Interactive Data Table: Photophysical Properties of Selected Pyrazolo[4,3-B]pyridine Derivatives
| Compound/Derivative | Absorption Max (nm) | Emission Max (nm) | Key Feature | Application | Reference |
| Dimethylamine phenyl-bearing pyrazolopyridine | Not specified | Not specified | Exceptionally large Stokes shift | Potential probe | mdpi.com |
| Pyrazolo[1,5-a]pyridine derivative | Not specified | 445 | Fluorescence increases with decreasing pH | pH probe | nih.gov |
| Pyrazoloquinoline derivative | ~390 | 460-480 | Fluorescence enhanced by Zn²⁺ | Zn²⁺ sensor | mdpi.com |
Elemental Analysis.sigmaaldrich.comresearchgate.net
Elemental analysis is a fundamental technique for verifying the empirical formula of newly synthesized compounds. For derivatives of the pyrazolopyridine core, this analysis typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N) content, which is then compared against the calculated theoretical values. This comparison is crucial for confirming the successful synthesis and purity of the target molecules.
Research on isomeric pyrazolo[3,4-b]pyridine derivatives provides insight into the expected and observed elemental compositions for this class of compounds. The experimental findings for several of these derivatives have shown a strong correlation between the calculated and found percentages of C, H, and N, typically within a ±0.4% margin, which validates their proposed structures.
Detailed findings from the elemental analysis of various substituted pyrazolo[3,4-b]pyridine derivatives are presented below.
Table 1: Elemental Analysis Data for Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|
| 1 | C₁₉H₁₅BrClN₅O | C: 51.31, H: 3.40, N: 15.75 | C: 51.25, H: 3.38, N: 15.64 | |
Advanced Applications in Research and Diagnostics
Development of β-Amyloid Plaque Probes for Alzheimer's Disease Diagnosis
The accumulation of β-amyloid (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). mdpi.com The development of probes that can selectively bind to and enable the visualization of these plaques is crucial for early diagnosis and for monitoring disease progression. The pyrazolo[3,4-b]pyridine scaffold, a close structural isomer of 3H-pyrazolo[4,3-b]pyridin-3-amine, has shown considerable promise in this area.
Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives and evaluated their affinity for Aβ plaques. mdpi.com In one study, three new pyrazolo[3,4-b]pyridines were synthesized and their binding to Aβ plaques in post-mortem brain tissue from AD patients was assessed using fluorescent confocal microscopy. mdpi.com Two of these compounds, a dimethylamino-phenyl-substituted pyrazolopyridine and a pyrene-substituted derivative, demonstrated high and selective binding to the amyloid plaques. mdpi.com
These compounds possess key characteristics desirable for Aβ plaque probes, including a planar, rigid, and conjugated molecular structure, which often imparts interesting fluorescent properties suitable for imaging applications. mdpi.com The dimethylamine (B145610) phenyl-bearing pyrazolopyridine, in particular, exhibited exceptionally large Stokes shifts, a valuable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. mdpi.com While Etazolate is a pyrazolo[3,4-b]pyridine that has been clinically investigated for its potential therapeutic effects in AD, the direct application of this scaffold for high-affinity plaque imaging is a more recent development. mdpi.com
| Compound | Substitution | Key Photophysical Property | Binding to Aβ Plaques |
|---|---|---|---|
| 5a | 4-(N,N-dimethylamino)-phenyl | Exceptionally large Stokes shift | High and selective |
| 5c | 1-pyrenyl | - | High and selective |
Data derived from a study on novel pyrazolo[3,4-b]pyridines as potential probes for Aβ amyloid plaques. mdpi.com
Application as Analytical Tools and Probes in Biological Assays
The unique photophysical properties of the pyrazolopyridine scaffold make it a valuable tool in various biological assays. Their inherent luminescence can be harnessed for the development of biosensors. researchgate.net The principle behind their use as analytical probes often relies on changes in their fluorescence upon binding to a specific biological target. An increase in fluorescence intensity or a shift in the emission wavelength can be quantitatively measured to determine the concentration of the target molecule.
For instance, a pyridazine-based fluorescent probe, a heterocyclic system with similarities to pyrazolopyridines, was designed to detect Aβ aggregates. This probe exhibited a significant, over 34-fold increase in fluorescence intensity upon binding to Aβ aggregates and demonstrated a high binding affinity. nih.gov This highlights the potential of nitrogen-containing heterocyclic scaffolds in developing sensitive detection methods for biomarkers.
The versatility of the pyrazolo[3,4-b]pyridine core allows for chemical modifications to fine-tune its photophysical and binding properties, making it adaptable for various analytical applications beyond Aβ detection. These properties are crucial for developing high-throughput screening assays and for real-time imaging of biological processes in living cells.
Use as a Privileged Scaffold in Drug Discovery Programs
In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the development of a variety of therapeutic agents. The pyrazolo[3,4-b]pyridine nucleus is widely recognized as such a scaffold. nih.govnih.gov Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net
A significant area of application for pyrazolo[3,4-b]pyridine derivatives is in the development of kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazolo[3,4-b]pyridine core can act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions with amino acid residues in the kinase active site, such as phenylalanine. nih.gov
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). nih.govnih.gov For example, a series of 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov Another study identified a 1H-pyrazolo[3,4-b]pyridine derivative as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.gov
Exploration in Radioligand Development
Radioligands are crucial tools in pharmacology and neuroimaging, enabling the in vivo study of receptors and other biological targets through techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov The development of radiolabeled compounds based on the pyrazolo[4,3-b]pyridine scaffold is an active area of research, driven by the favorable pharmacological profiles of these molecules.
While direct radiolabeling studies of this compound itself are not extensively documented, the broader pyrazole (B372694) and pyridine scaffolds are well-represented in the field of radioligand development. For instance, various pyrazole-containing compounds have been labeled with fluorine-18 (B77423) ([¹⁸F]) for PET imaging of different targets in the brain. Similarly, radioiodinated styrylpyridine derivatives have been developed as imaging agents for amyloid plaques.
The pyrrolo[2,3-b]pyridine core, another related heterocyclic system, is present in [¹⁸F]MK-3328, a PET agent developed for the detection of Aβ plaques. nih.gov This compound showed promising characteristics, including low uptake in non-target areas of the brain in rhesus monkeys. nih.gov The structural similarities and favorable biological activities of pyrazolo[4,3-b]pyridine derivatives suggest their potential as candidates for radiolabeling. The introduction of a positron-emitting radionuclide like ¹⁸F or a gamma-emitting radionuclide such as iodine-123 onto the pyrazolo[4,3-b]pyridine scaffold could yield novel radiotracers for imaging a variety of targets in the central nervous system and other organs.
Future Directions and Research Perspectives for 3h Pyrazolo 4,3 B Pyridin 3 Amine Research
Novel Synthetic Methodologies
Future research will likely focus on developing more efficient and versatile synthetic strategies for 3H-pyrazolo[4,3-b]pyridin-3-amine and its derivatives. Current methods for constructing the pyrazolopyridine core often involve multi-step sequences, and the development of one-pot or multicomponent reactions would be a significant advancement. researchgate.net
One promising approach involves the use of readily available starting materials, such as 2-chloro-3-nitropyridines, which can undergo a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. nih.govresearchgate.net The optimization of these reactions, perhaps through the use of novel catalysts or green chemistry approaches like microwave-assisted synthesis, could lead to higher yields and greater molecular diversity. nih.gov Furthermore, the exploration of flow chemistry techniques could offer advantages in terms of scalability and safety for the synthesis of these compounds.
Expanding the Scope of Biological Targets
The pyrazolopyridine scaffold has been successfully employed to target a wide array of biological molecules, suggesting that this compound derivatives could also exhibit diverse pharmacological activities. A significant area of future investigation will be to screen these compounds against a broader range of biological targets.
Currently, pyrazolopyridine derivatives have shown activity as:
Kinase inhibitors: Targeting Tropomyosin receptor kinases (TRKs), AMP-activated protein kinase (AMPK), Cyclin-dependent kinase 2 (CDK2), and TANK-binding kinase 1 (TBK1). nih.govrsc.orgrsc.orgnih.govnih.govrsc.org
Receptor modulators: Acting as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov
Antiparasitic agents: Inhibiting the PEX14–PEX5 protein–protein interaction in Trypanosoma species. acs.org
Anticancer agents: Showing antiproliferative activity through tubulin polymerization inhibition. nih.gov
Central nervous system agents: With potential applications in Alzheimer's disease by targeting β-amyloid plaques. mdpi.com
Future research should expand on these findings, exploring other kinase families, G-protein coupled receptors, and protein-protein interactions as potential targets for this compound analogs.
Rational Design of Potent and Selective Modulators
The principles of rational drug design and computer-aided drug design (CADD) have been instrumental in the development of potent and selective pyrazolopyridine-based inhibitors. nih.govrsc.org Future efforts will undoubtedly leverage these tools to a greater extent for the this compound scaffold.
Techniques such as scaffold hopping, where the core structure of a known active compound is replaced with a novel scaffold like pyrazolopyridine, have already proven successful. nih.govrsc.org Molecular docking studies will continue to be crucial for predicting the binding modes of new derivatives within the active sites of their target proteins, allowing for the design of compounds with improved affinity and selectivity. nih.govacs.orgnih.gov This approach will guide the strategic modification of the this compound core to optimize interactions with key amino acid residues.
Development of Multi-Target Directed Ligands
The concept of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a growing area in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The pyrazolopyridine scaffold is well-suited for the development of MTDLs.
For instance, derivatives have been identified that act as pan-TRK inhibitors, and some also show activity against other kinases like FAK, PAK4, and PLK4. rsc.org Another example is the development of a multi-kinase inhibitor that potently inhibits both FLT3 and VEGFR2. acs.org Future research on this compound could intentionally design derivatives to hit a specific combination of targets relevant to a particular disease, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Investigations into Structure-Function Relationships at the Atomic Level
A deep understanding of the structure-function relationships of this compound derivatives at the atomic level is paramount for rational drug design. Future studies will need to employ high-resolution techniques to elucidate these relationships.
X-ray crystallography and NMR spectroscopy will be essential for determining the three-dimensional structures of these compounds bound to their biological targets. acs.org This information provides invaluable insights into the specific molecular interactions, such as hydrogen bonds and π–π stacking, that govern binding affinity and selectivity. acs.org For example, the co-crystal structure of a pyrazolopyridine derivative with TBK1 revealed the key interactions necessary for potent inhibition and guided further optimization. nih.gov Similar studies on this compound analogs will be critical for transforming them from promising scaffolds into highly effective therapeutic leads.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3H-Pyrazolo[4,3-B]pyridin-3-amine derivatives?
- Methodology :
- Cyclization : React 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours to form the pyrazolo[4,3-b]pyridine core .
- Functionalization : Use Buchwald-Hartwig amination with aryl halides (e.g., 3-chloro-4-fluoroaniline) and catalysts like Pd₂(dba)₃/XPhos in the presence of Cs₂CO₃ to introduce aryl substituents .
- Protection/Deprotection : Employ Boc groups to protect reactive sites during synthesis, followed by TFA-mediated deprotection .
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core formation | Hydrazine, 110°C | 29% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 70% |
Q. How is the structural identity of this compound derivatives confirmed?
- Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm) to verify regiochemistry .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for VU0418506: 317.0765) .
- HPLC : Confirm purity (>95%) using reverse-phase chromatography .
Q. What initial pharmacological assays are used to evaluate these compounds?
- Assays :
- mGlu4 PAM Activity : Measure EC₅₀ values using calcium mobilization assays in HEK293 cells expressing mGlu4 .
- Selectivity Screening : Test against other mGlu subtypes (mGlu1–8) to rule off-target effects .
- Key Finding : VU0418506 showed an EC₅₀ of 220 nM for mGlu4 with >100-fold selectivity over other subtypes .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrazolo[4,3-b]pyridine derivatives?
- Strategies :
- Catalyst Optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ for improved coupling efficiency .
- Solvent Selection : Use DMF for Boc protection (88% yield) vs. THF (lower efficiency) .
- Temperature Control : Maintain 100°C during amination to minimize side reactions .
Q. How can selectivity for mGlu4 over other mGlu receptors be achieved?
- Structure-Activity Relationship (SAR) :
- Core Modifications : Pyrazolo[4,3-b]pyridine cores enhance mGlu4 affinity vs. pyridylpyrrolidine derivatives .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the aryl ring improve potency and selectivity .
Q. What in vivo pharmacokinetic (PK) models are used to assess these compounds?
- Models :
- Rodent PK : Evaluate bioavailability (%F), half-life (t₁/₂), and brain penetration in Sprague-Dawley rats .
- Safety Species : Test in dogs and monkeys to predict human clearance (CL) and volume of distribution (Vd) .
- Key Result : VU0418506 exhibited 43% oral bioavailability in rats and low clearance (0.3 L/h/kg) in monkeys .
Q. How are data contradictions resolved in SAR studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
